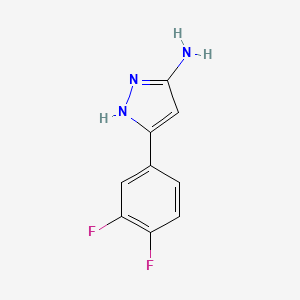

5-(3,4-Difluoro-phenyl)-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(3,4-Difluoro-phenyl)-2H-pyrazol-3-ylamine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The presence of the difluorophenyl group suggests that this compound may have interesting chemical properties and potential applications .

Chemical Reactions Analysis

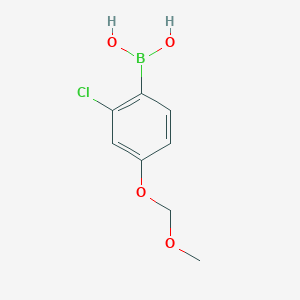

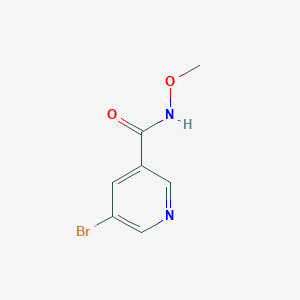

Again, while specific reactions involving “this compound” are not available, similar compounds are known to participate in a variety of chemical reactions. For example, 3,4-Difluorophenylboronic acid can react with aryl aldehydes to produce flurodiarylmethanols .

Physical and Chemical Properties Analysis

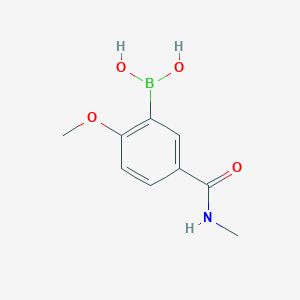

The physical and chemical properties of “this compound” would be influenced by its specific chemical structure. For instance, 3,4-Difluorophenylboronic acid, a related compound, has a melting point of 305-310 °C .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

5-(3,4-Difluorophenyl)-2H-pyrazol-3-ylamine serves as a valuable building block in the synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and pyranopyrimidines. These compounds have broad synthetic applications in medicinal and pharmaceutical industries due to their bioavailability and potential for developing drug-like candidates.

Building Block for Diverse Heterocycles : Gomaa and Ali (2020) discussed the chemistry of pyrazoline derivatives, highlighting their reactivity as a precursor for generating various classes of heterocyclic compounds and dyes. The unique reactivity of these derivatives offers mild reaction conditions for synthesizing versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).

Synthetic Pathways for Pyranopyrimidines : Parmar, Vala, and Patel (2023) reviewed the synthetic pathways employed for developing pyranopyrimidine scaffolds using hybrid catalysts. This review highlights the catalytic applications in generating lead molecules with pyranopyrimidine scaffolds, demonstrating the compound's versatility in synthesis (Parmar, Vala, & Patel, 2023).

Pharmacological Applications

Research on pyrazoline derivatives, including 5-(3,4-Difluorophenyl)-2H-pyrazol-3-ylamine, indicates their potential as pharmacophores in developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Anticancer Agents : Shaaban, Mayhoub, and Farag (2012) and Ray et al. (2022) highlighted the therapeutic applications of pyrazoline derivatives. These compounds exhibit diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatility of pyrazoline derivatives as pharmacophores encourages further research into their therapeutic potential (Shaaban, Mayhoub, & Farag, 2012); (Ray et al., 2022).

Inhibition of Monoamine Oxidase : Mathew et al. (2013) explored pyrazoline derivatives as promising scaffolds for the inhibition of monoamine oxidase, an enzyme target for antidepressant and neuroprotective drugs. The study underscores the selectivity of pyrazoline derivatives towards monoamine oxidase isoenzymes, suggesting their potential in neuropsychiatric disorder treatments (Mathew, Suresh, Anbazhagan, & Mathew, 2013).

Eigenschaften

IUPAC Name |

5-(3,4-difluorophenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWLAHOOAZLCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

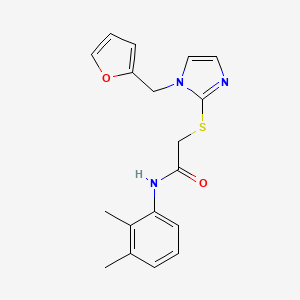

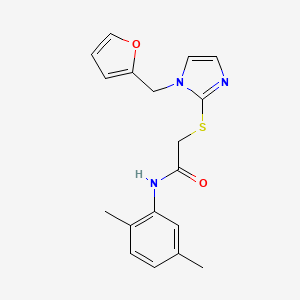

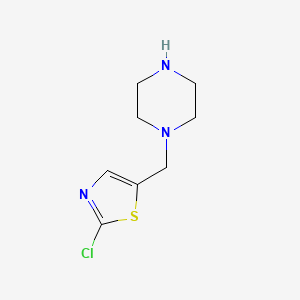

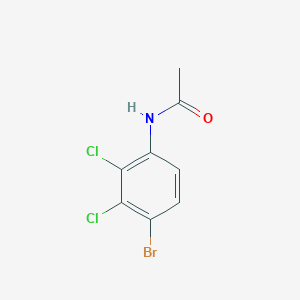

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B3214146.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B3214160.png)